Cas no 1895403-73-2 (4-nitro-2-(pyrrolidin-2-yl)methylphenol)

4-Nitro-2-(pyrrolidin-2-yl)methylphenol is a nitro-substituted phenolic compound featuring a pyrrolidine methyl group at the ortho position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The nitro group enhances electrophilic properties, facilitating further functionalization, while the pyrrolidine moiety contributes to stereochemical diversity and potential ligand-metal interactions. Its balanced solubility in polar and organic solvents allows for versatile applications in cross-coupling reactions and heterocyclic chemistry. The compound’s structural features make it useful in medicinal chemistry research, where it may serve as a precursor for bioactive compounds or chiral auxiliaries.
4-nitro-2-(pyrrolidin-2-yl)methylphenol structure
1895403-73-2 structure
Product Name:4-nitro-2-(pyrrolidin-2-yl)methylphenol
CAS No:1895403-73-2
MF:C11H14N2O3
MW:222.240462779999
CID:6360519
PubChem ID:117317953
Update Time:2025-10-28

4-nitro-2-(pyrrolidin-2-yl)methylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-nitro-2-(pyrrolidin-2-yl)methylphenol
    • EN300-1825662
    • 4-nitro-2-[(pyrrolidin-2-yl)methyl]phenol
    • 1895403-73-2
    • Inchi: 1S/C11H14N2O3/c14-11-4-3-10(13(15)16)7-8(11)6-9-2-1-5-12-9/h3-4,7,9,12,14H,1-2,5-6H2
    • InChI Key: QCFNCIWACDVGDF-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1CC1CCCN1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 222.10044231g/mol
  • Monoisotopic Mass: 222.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 78.1Ų

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Additional information on 4-nitro-2-(pyrrolidin-2-yl)methylphenol

4-Nitro-2-(pyrrolidin-2-yl)methylphenol: A Comprehensive Overview

4-Nitro-2-(pyrrolidin-2-yl)methylphenol, also known by its CAS number 1895403-73-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a phenol ring substituted with a nitro group at the 4-position and a pyrrolidin-2-ylmethyl group at the 2-position, making it a versatile platform for further chemical modifications.

The synthesis of 4-nitro-2-(pyrrolidin-2-yl)methylphenol involves a series of well-established organic reactions, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, which are critical for scaling up production. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing reaction times while maintaining high yields.

One of the most promising areas of research involving this compound is its potential as a precursor in drug design. The phenolic group is known to exhibit antioxidant properties, while the nitro group can act as a leaving group in subsequent transformations. This dual functionality makes the compound ideal for exploring new therapeutic agents. For instance, studies have shown that derivatives of 4-nitro-2-(pyrrolidin-2-yl)methylphenol can modulate cellular signaling pathways involved in inflammation and cancer.

In addition to its pharmacological applications, this compound has found utility in materials science. The pyrrolidine ring introduces flexibility into the molecule, which can be exploited in designing polymers with tailored mechanical properties. Recent research has focused on incorporating this compound into biodegradable polymers for use in controlled drug delivery systems. The ability to fine-tune the polymer's degradation rate by modifying the side chains attached to the phenol ring has opened new avenues for medical applications.

The environmental impact of synthesizing and using 4-nitro-2-(pyrrolidin-2-yl)methylphenol has also been a topic of interest. Researchers have developed eco-friendly synthetic routes that minimize the use of hazardous solvents and reagents. Furthermore, studies on the biodegradation of this compound have provided insights into its environmental fate, ensuring that its use aligns with sustainability goals.

In conclusion, 4-nitro-2-(pyrrolidin-2-yl)methylphenol is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it a valuable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing modern science and technology.

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